3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-oxadiazol-3-YL)morpholine
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Overview
Description
3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-oxadiazol-3-YL)morpholine is a heterocyclic compound that features a morpholine ring fused with an oxadiazole ring The presence of a trifluoromethyl group attached to the benzyl moiety enhances its chemical stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-oxadiazol-3-YL)morpholine typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile under acidic conditions.
Attachment of the Benzyl Group: The benzyl group with a trifluoromethyl substituent can be introduced through a nucleophilic substitution reaction.
Formation of the Morpholine Ring: The final step involves the cyclization of the intermediate product to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the morpholine ring can lead to the formation of N-oxides.
Reduction: Reduction of the oxadiazole ring can produce amines.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-oxadiazol-3-YL)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.
Material Science: The compound’s stability and electronic properties make it useful in the development of new materials.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-oxadiazol-3-YL)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The oxadiazole ring can interact with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-(2-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-YL)morpholine
- 3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-thiadiazol-3-YL)morpholine
Uniqueness
3-(5-(2-(Trifluoromethyl)benzyl)-1,2,4-oxadiazol-3-YL)morpholine is unique due to the combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14F3N3O2 |
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Molecular Weight |
313.27 g/mol |
IUPAC Name |
3-[5-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)10-4-2-1-3-9(10)7-12-19-13(20-22-12)11-8-21-6-5-18-11/h1-4,11,18H,5-8H2 |
InChI Key |
GRJIKGWWVBGZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NOC(=N2)CC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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